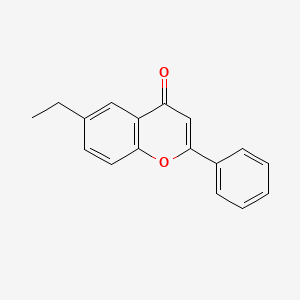

6-Ethylflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 6-Éthyl-2-phényl-chromén-4-one est un composé appartenant à la classe des chromanones, qui sont des hétérocycles contenant de l’oxygène. Ce composé est remarquable pour son squelette structurel, qui est important en chimie médicinale et en chimie organique synthétique .

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : La synthèse de la 6-Éthyl-2-phényl-chromén-4-one implique généralement la réaction de condensation de Pechmann. Cette réaction implique la condensation de phénols avec des β-céto esters en présence d’un catalyseur acide. Les catalyseurs courants comprennent l’acide sulfurique concentré, l’acide trifluoroacétique et les acides de Lewis tels que le chlorure d’aluminium et le chlorure de zinc .

Méthodes de Production Industrielle : La production industrielle de la 6-Éthyl-2-phényl-chromén-4-one suit des voies de synthèse similaires, mais utilise souvent des méthodes plus efficaces et plus évolutives. Ces méthodes peuvent inclure l’utilisation de réacteurs à écoulement continu et de principes de chimie verte pour minimiser les déchets et améliorer le rendement .

Analyse Des Réactions Chimiques

Types de Réactions : La 6-Éthyl-2-phényl-chromén-4-one subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction impliquent généralement des réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactifs et Conditions Courants :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.

Substitution : Halogènes (chlore, brome) en présence d’un catalyseur acide de Lewis.

Principaux Produits :

Oxydation : Formation d’acides carboxyliques ou de cétones.

Réduction : Formation d’alcools.

Substitution : Formation de dérivés halogénés ou nitrés.

4. Applications de la Recherche Scientifique

La 6-Éthyl-2-phényl-chromén-4-one a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antioxydantes et antimicrobiennes.

Médecine : Enquête sur ses effets thérapeutiques potentiels, tels que ses activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de colorants, de parfums et d’autres produits chimiques industriels

Applications De Recherche Scientifique

Pharmacological Properties

6-Ethylflavone exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry. Research has demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent.

- Anti-inflammatory Activity :

- Antioxidant Properties :

-

Anticancer Effects :

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . Further investigations are needed to elucidate its specific pathways and efficacy against different cancer types.

Therapeutic Applications

The therapeutic potential of this compound extends into various domains:

- Cancer Therapy :

- Cardiovascular Health :

Agricultural Applications

In agriculture, flavonoids like this compound are recognized for their roles in plant defense mechanisms and growth regulation:

- Pesticidal Properties :

- Plant Growth Regulation :

Case Studies

Several case studies have documented the applications of this compound:

- Case Study on Anti-inflammatory Effects :

-

Case Study on Anticancer Activity :

- In vitro studies demonstrated that treatment with this compound led to a marked decrease in viability of breast cancer cells compared to control groups. The mechanism involved activation of apoptotic pathways, indicating its potential as a chemotherapeutic agent.

-

Case Study on Agricultural Use :

- Field trials assessing the efficacy of this compound as a natural pesticide revealed significant reductions in pest populations without adversely affecting beneficial insects. This highlights its potential role in integrated pest management strategies.

Mécanisme D'action

Le mécanisme d’action de la 6-Éthyl-2-phényl-chromén-4-one implique son interaction avec diverses cibles moléculaires et voies :

Cibles Moléculaires : Il peut interagir avec des enzymes, des récepteurs et d’autres protéines impliquées dans les processus biologiques.

Composés Similaires :

2-Phényl-4H-chromén-4-one : Structure similaire, mais sans le groupe éthyle en position 6.

6-Éthyl-4-phénylchroman-2-one : Structure similaire, mais diffère par la position du groupe carbonyle.

7-Éthyl-6-phényl-chromén-4-one : Structure similaire, mais diffère par la position du groupe éthyle

Unicité : La 6-Éthyl-2-phényl-chromén-4-one est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence du groupe éthyle en position 6 et du groupe phényle en position 2 confère des propriétés distinctes par rapport aux autres dérivés de la chromanone .

Comparaison Avec Des Composés Similaires

2-Phenyl-4H-chromen-4-one: Similar structure but lacks the ethyl group at the 6th position.

6-Ethyl-4-phenylchroman-2-one: Similar structure but differs in the position of the carbonyl group.

7-Ethyl-6-phenyl-chromen-4-one: Similar structure but differs in the position of the ethyl group

Uniqueness: 6-Ethyl-2-phenyl-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6th position and the phenyl group at the 2nd position provides distinct properties compared to other chromanone derivatives .

Activité Biologique

6-Ethylflavone, a derivative of flavonoids, has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides an overview of its biological activity, supported by research findings and case studies.

This compound (CAS Number: 288401-00-3) is characterized by an ethyl group at the 6th position and a phenyl group at the 2nd position of the chromen-4-one structure. This unique substitution pattern influences its chemical reactivity and biological activity. The compound can interact with various molecular targets, including enzymes and receptors involved in critical biological pathways such as inflammation and oxidative stress.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that flavonoids can enhance endogenous antioxidant defenses, thereby protecting cells from damage.

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies utilizing disc diffusion and microdilution methods showed that it possesses broad-spectrum activity against bacteria and fungi. The presence of flavonoids contributes to this antimicrobial effect, making it a candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects

The compound has shown promising results in modulating inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases.

4. Anticancer Activity

Research has explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and activation of apoptotic pathways .

Case Studies

Several case studies highlight the biological effects of this compound:

-

Case Study 1: Antioxidant Effects in Neuroprotection

A study involving neuronal cells exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests its potential as a neuroprotective agent. -

Case Study 2: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against common skin pathogens. Results indicated a significant reduction in bacterial load within infected wounds, supporting its use as a topical antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Ethyl at C-6 | Antioxidant, antimicrobial, anticancer |

| 2-Phenylchromen-4-one | No ethyl group | Limited bioactivity |

| 7-Ethyl-6-phenylchroman-4-one | Ethyl at C-7 | Varies; less studied |

The unique structure of this compound provides distinct advantages over similar compounds, enhancing its biological activities.

Propriétés

Numéro CAS |

288401-00-3 |

|---|---|

Formule moléculaire |

C17H14O2 |

Poids moléculaire |

250.29 g/mol |

Nom IUPAC |

6-ethyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O2/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

Clé InChI |

ILUYTTQELSQWNA-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |

SMILES canonique |

CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.